N-Methyl-4-(1-Methyl-1H-pyrazol-3-yl)benzylamin

Übersicht

Beschreibung

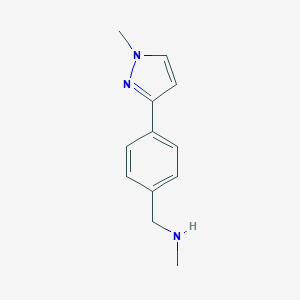

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is an organic compound with the molecular formula C12H15N3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine has several scientific research applications, including:

Wirkmechanismus

Target of Action

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, also known as N-Methyl-1-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine, is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania and PlasmodiumIt is known that pyrazole derivatives have a wide range of biological activities .

Pharmacokinetics

It is known that the compound is used in laboratory settings

Result of Action

The compound displays superior antipromastigote activity . Specifically, compound 13 was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area . Incompatible materials, such as strong oxidizing agents and strong acids, should be avoided .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities

Cellular Effects

Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further modified to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as CuCl .

Industrial Production Methods

Industrial production methods for N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar synthetic applications and exhibits comparable biological activities.

3(5)-Aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.

Pyrazoloquinolines: Synthesized through similar reaction pathways and used in pharmacological research.

Uniqueness

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo tautomerism and interact with various molecular targets makes it a valuable compound in scientific research .

Biologische Aktivität

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine has the molecular formula and a molecular weight of 201.27 g/mol. The compound features a benzylamine structure with a methyl group attached to the nitrogen atom of a pyrazole ring, which is known to influence its biological activity.

Antimicrobial Activity

Research has indicated that N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine exhibits moderate antimicrobial properties against various bacterial and fungal strains. However, the effectiveness varies, with some studies reporting only weak activity against specific pathogens.

Antiproliferative Effects

A significant area of interest is the compound's antiproliferative effects on cancer cells. Studies have shown that derivatives of pyrazole structures can inhibit the growth of multiple cancer types, including lung, breast, and pancreatic cancers . The mechanism behind this activity often involves modulation of signaling pathways related to cell growth and survival.

The biological activity of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is primarily attributed to its interaction with specific biochemical pathways:

- Autophagy Modulation : Similar compounds have been shown to influence autophagy by inhibiting mTORC1 activity, which is crucial for cellular metabolism and growth regulation. This modulation may lead to increased basal autophagy while impairing autophagic flux under nutrient-deprived conditions .

- Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic processes. However, findings suggest that its inhibitory effects are relatively weak compared to other known inhibitors.

Study on Anticancer Activity

A study focused on the antiproliferative properties of pyrazole derivatives, including N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, demonstrated promising results in inhibiting cell proliferation in vitro. The study reported submicromolar activity against several cancer cell lines, indicating potential as a therapeutic agent .

Enzyme Inhibition Study

Another investigation assessed the compound's ability to inhibit specific enzymes linked to metabolic disorders. While the compound showed some inhibitory action, it was deemed insufficient for clinical application due to low potency.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine:

Eigenschaften

IUPAC Name |

N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCGPKUAXCMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640193 | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-47-3 | |

| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.